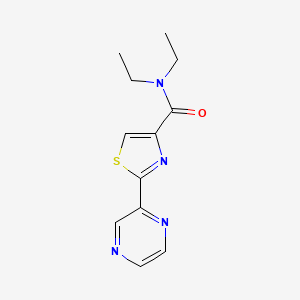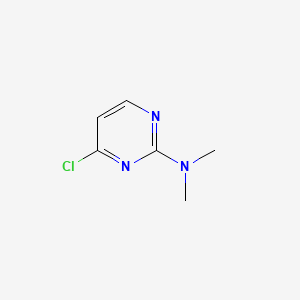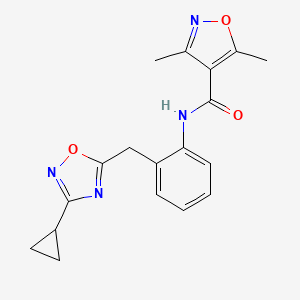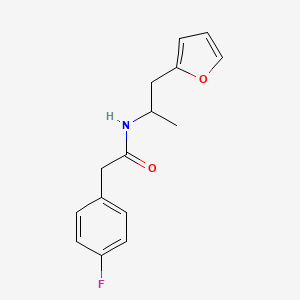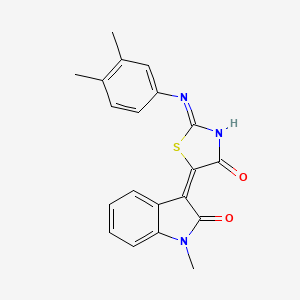
(2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality (2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifibrotic and Anticancer Activity
Thiazolidinone derivatives exhibit significant antifibrotic and anticancer activities. Their synthesis through efficient one-pot reactions and subsequent evaluation has revealed compounds with high antifibrotic activity levels, comparable to known drugs like Pirfenidone, without scavenging superoxide radicals. This highlights their potential as candidates for further testing in antifibrotic therapy (Kaminskyy et al., 2016).
Antimicrobial Activity
Several thiazolidinone compounds have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Their structure-activity relationship has been elucidated, showing potential as new antimicrobial agents. For instance, isochromene and isoquinoline derivatives related to thiazolidinones have demonstrated antibacterial activity against gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011).
Aldose Reductase Inhibitors
Thiazolidinone acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde and aldose reductases, enzymes implicated in diabetic complications. Some derivatives showed high inhibitory potency, suggesting their utility in developing novel drugs for treating diabetic complications (Ali et al., 2012).
Antifungal Activity
The synthesis of thiazolidin-4-one derivatives and their evaluation for antifungal activity against agricultural fungi have identified compounds with higher fungicidal effects. This indicates their potential application in agricultural settings to combat fungal infections (Liu, Lieberzeit, & Anthonsen, 2000).
Anticancer Activity
Thiazolidinone derivatives have also been synthesized and screened for anticancer activity, with some compounds showing low to moderate activity across a broad spectrum of cancer cell lines. This includes selective action on leukemia, CNS cancer, renal cancer, ovarian cancer, etc., suggesting their potential as anticancer agents (Kaminskyy et al., 2015).
Eigenschaften
IUPAC Name |
(5E)-2-(3,4-dimethylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-11-8-9-13(10-12(11)2)21-20-22-18(24)17(26-20)16-14-6-4-5-7-15(14)23(3)19(16)25/h4-10H,1-3H3,(H,21,22,24)/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDOPPIKSPIPEA-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\3/C4=CC=CC=C4N(C3=O)C)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)
![N-Ethyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2798293.png)
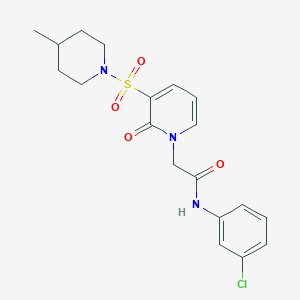

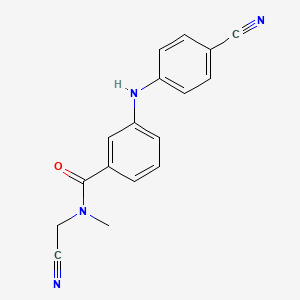
![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)
